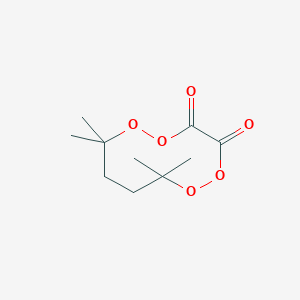
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is a synthetic organic compound known for its unique structure and properties This compound is characterized by its four methyl groups attached to a tetroxane ring, making it a highly branched and stable molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone with a suitable oxidizing agent to form the tetroxane ring. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the formation of active intermediates that interact with target molecules. These interactions can result in various biological or chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking the tetroxane ring.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another tetroxane compound with different substituents.
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A naphthalene derivative with a similar level of methyl substitution.
Uniqueness
7,7,10,10-Tetramethyl-1,2,5,6-tetroxecane-3,4-dione is unique due to its specific tetroxane ring structure and the positioning of its methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
35551-08-7 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
7,7,10,10-tetramethyl-1,2,5,6-tetraoxecane-3,4-dione |
InChI |
InChI=1S/C10H16O6/c1-9(2)5-6-10(3,4)16-14-8(12)7(11)13-15-9/h5-6H2,1-4H3 |
Clave InChI |
BWGQHKKZVWSHEB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(OOC(=O)C(=O)OO1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


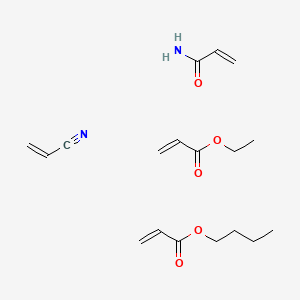
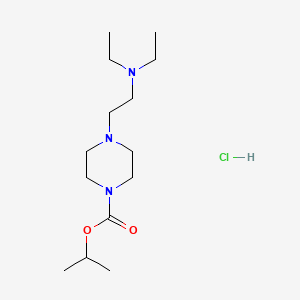
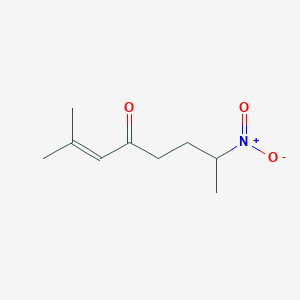

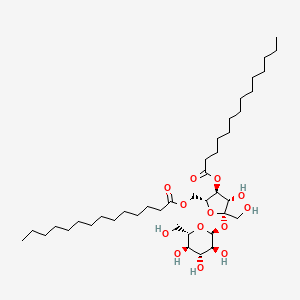
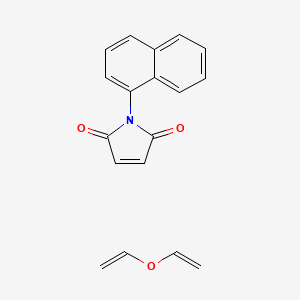
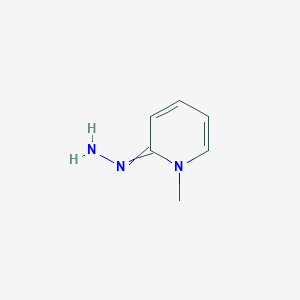
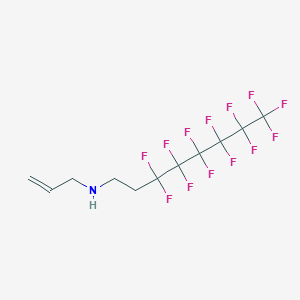
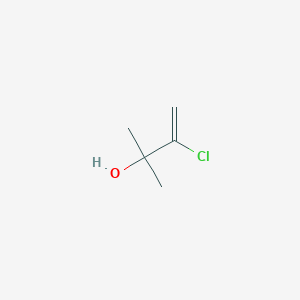

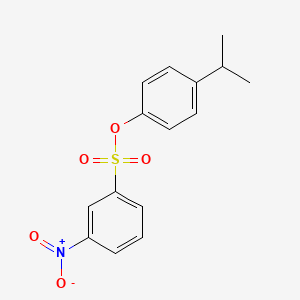
![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)

